Cas no 862117-48-4 (N-(2,5-Dimethoxybenzyl)prop-2-en-1-amine)

N-(2,5-Dimethoxybenzyl)prop-2-en-1-amine is a synthetic organic compound featuring a benzylamine core substituted with dimethoxy and allyl functional groups. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The dimethoxy groups enhance electron density, facilitating electrophilic aromatic substitution, while the allylamine moiety offers potential for further functionalization via Michael additions or polymerization. Its well-defined molecular architecture ensures consistent performance in complex reactions, such as reductive amination or cross-coupling. The compound’s stability under standard conditions and compatibility with diverse reaction environments underscore its utility in advanced chemical applications.
N-(2,5-Dimethoxybenzyl)prop-2-en-1-amine structure
862117-48-4 structure
Product Name:N-(2,5-Dimethoxybenzyl)prop-2-en-1-amine
CAS No:862117-48-4
MF:C12H17NO2
MW:207.268883466721
CID:4717842
Update Time:2025-10-28

N-(2,5-Dimethoxybenzyl)prop-2-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-dimethoxybenzyl)prop-2-en-1-amine
    • [(2,5-Dimethoxyphenyl)methyl](prop-2-en-1-yl)amine
    • N-[(2,5-dimethoxyphenyl)methyl]prop-2-en-1-amine
    • BBL030270
    • STL006454
    • allyl-(2,5-dimethoxy-benzyl)-amine, AldrichCPR
    • N-(2,5-Dimethoxybenzyl)prop-2-en-1-amine
    • Inchi: 1S/C12H17NO2/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3/h4-6,8,13H,1,7,9H2,2-3H3
    • InChI Key: ZEPMUDBSVAADKW-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1CNCC=C)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 185
  • Topological Polar Surface Area: 30.5

N-(2,5-Dimethoxybenzyl)prop-2-en-1-amine Pricemore >>

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Additional information on N-(2,5-Dimethoxybenzyl)prop-2-en-1-amine

Introduction to N-(2,5-Dimethoxybenzyl)prop-2-en-1-amine (CAS No. 862117-48-4)

N-(2,5-Dimethoxybenzyl)prop-2-en-1-amine is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 862117-48-4, has garnered attention due to its potential applications in various biochemical pathways and synthetic methodologies. The presence of methoxy groups at the 2 and 5 positions of the benzyl ring enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.

The compound's structure, featuring an allylamine moiety attached to a dimethoxybenzyl group, suggests versatile chemical behavior. This arrangement allows for diverse interactions with biological targets, making it a candidate for further exploration in drug discovery and molecular pharmacology. Recent studies have highlighted the compound's role in modulating enzymatic activities and its potential as a precursor in the development of novel therapeutic agents.

In the realm of synthetic chemistry, N-(2,5-Dimethoxybenzyl)prop-2-en-1-amine serves as a building block for more intricate molecules. Its ability to undergo various chemical transformations, such as nucleophilic additions and eliminations, makes it a versatile reagent in organic synthesis. Researchers have leveraged this compound to develop new synthetic routes for complex natural products and pharmaceutical intermediates. The dimethoxybenzyl group, in particular, provides stability while allowing for selective modifications, which is crucial in multi-step syntheses.

Recent advancements in computational chemistry have enabled more precise predictions of the reactivity and binding affinity of N-(2,5-Dimethoxybenzyl)prop-2-en-1-amine. Molecular modeling studies suggest that this compound can interact with specific amino acid residues in protein targets, potentially leading to the development of targeted therapies. These insights are particularly valuable in the context of precision medicine, where understanding molecular interactions at a detailed level is essential.

The pharmaceutical industry has shown interest in exploring the therapeutic potential of N-(2,5-Dimethoxybenzyl)prop-2-en-1-amine. Preclinical studies have indicated that derivatives of this compound may exhibit properties suitable for treating various conditions, including inflammatory disorders and neurological diseases. The methoxy groups contribute to its lipophilicity, which is often an important factor in drug bioavailability and membrane permeability. Further research is ongoing to optimize these properties and evaluate their efficacy in vivo.

Safety considerations are also paramount when handling N-(862117-48-4). While not classified as a hazardous material under standard regulations, proper handling protocols should be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas. The compound's stability under different conditions should be carefully monitored to prevent degradation or unintended reactions.

The environmental impact of N-(862117-48-4) also warrants attention. Efforts should be made to minimize waste generation and implement sustainable practices in its synthesis and application. Green chemistry principles can guide the development of more eco-friendly synthetic routes, reducing the reliance on hazardous reagents and solvents.

In conclusion, N-(2,5-Dimethoxybenzyl)prop-2-en-1-amine represents a promising compound with diverse applications in chemical synthesis and pharmaceutical research. Its unique structural features make it a valuable tool for developing new drugs and understanding complex biological processes. Continued investigation into its properties and potential applications will further enhance our understanding of this molecule's role in science and medicine.

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